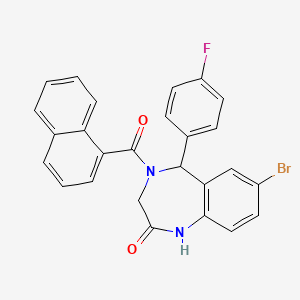

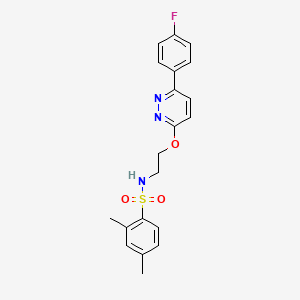

7-溴-5-(4-氟苯基)-4-(萘-1-甲酰)-3,5-二氢-1H-1,4-苯并二氮杂环-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzodiazepines has been explored in several studies. For instance, Kravtsov et al. (2012) reported the synthesis of 7-bromo-5-(2′-chloro)phenyl-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and related compounds. Their method involved the treatment of benzodiazepin-2-one with methyl or hexyl tosylate, leading to different molecular forms due to proton migration and resulting in significant changes in molecular conformation (Kravtsov et al., 2012).

Molecular Structure Analysis

The molecular structure of benzodiazepines can be quite complex. Yalovskiy et al. (2016) investigated the molecular structure of a tin(IV) complex with a benzodiazepine derivative, providing insights into the coordination polyhedron of the tin atom in the compound (Yalovskiy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of benzodiazepines vary with their structure. Kovač et al. (1981) described a new synthesis of a benzodiazepin-2-one derivative, highlighting the compound's reactivity under different conditions, such as melting or heating with specific reagents (Kovač et al., 1981).

Physical Properties Analysis

The physical properties of benzodiazepines, including their crystal structure and hydrogen bonding patterns, have been studied by Smith and Lynch (2013). They explored the crystal structures of thiadiazol-amine derivatives, revealing details about intermolecular interactions and molecular geometry (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties, such as the affinity of benzodiazepines towards receptors and their interaction with other compounds, have been a subject of study. Pavlovsky et al. (2007) investigated the synthesis and structure of benzodiazepin-2-ones and their affinity toward CNS benzodiazepine receptors, shedding light on their chemical behavior and potential pharmacological interactions (Pavlovsky et al., 2007).

科学研究应用

科学研究中的苯二氮卓类药物

苯二氮卓类药物具有与指定化合物部分相似的核心结构,主要以其在医学中作为镇静剂、抗惊厥药和肌肉松弛剂而闻名。它们在科学研究中的应用远远超出了这些治疗用途。例如,对苯二氮卓类药物合成方面的研究探讨了它们广泛的生物活性和合成方法的重要途径,突出了它们在抗惊厥、抗焦虑和其他生物活性中的作用 (Sunita Teli et al., 2023)。另一项研究关注苯二氮卓类药物在水处理中的环境存在、命运和转化,强调了它们在环境中的持久性以及需要有效去除策略 (T. Kosjek et al., 2012)。

科学研究中的萘衍生物

萘衍生物,指定化合物的另一个组成部分,已被用于各种应用的研究,包括它们作为缓蚀剂的作用。一篇关于酞菁和萘菁的综述,这些含有萘基团的氮杂环化合物,讨论了它们作为抗腐蚀材料的有效性,因为它们能够与金属原子形成螯合络合物 (C. Verma et al., 2021)。萘衍生物的环境影响也是研究的课题,研究了它们在各种环境中的存在以及它们潜在的健康风险 (C. Jia & S. Batterman, 2010)。

作用机制

Target of Action

The compound, also known as JWH 307, is a cannabimimetic that potently activates both central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH 307 interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural ligands of these receptors, such as anandamide and 2-arachidonoylglycerol . This interaction leads to the activation of these receptors, triggering a series of intracellular events.

Biochemical Pathways

This leads to an inhibition of protein kinase A, affecting the phosphorylation state of various proteins and leading to changes in neuronal excitability .

Result of Action

The activation of CB1 and CB2 receptors by JWH 307 can lead to various molecular and cellular effects, depending on the specific cell type and location within the body. In general, cannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of JWH 307. For instance, the presence of other drugs that also bind to CB1 or CB2 receptors could potentially influence the effectiveness of JWH 307. Specific studies on these aspects for jwh 307 are currently lacking .

属性

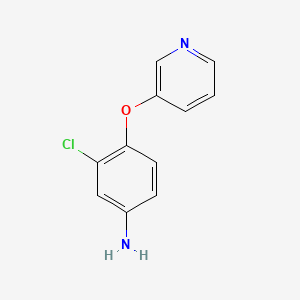

IUPAC Name |

7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrFN2O2/c27-18-10-13-23-22(14-18)25(17-8-11-19(28)12-9-17)30(15-24(31)29-23)26(32)21-7-3-5-16-4-1-2-6-20(16)21/h1-14,25H,15H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPBQKXSLFJXGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)

![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)